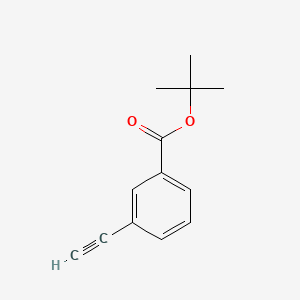
Tert-butyl 4-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C11H20FNO3 . It has a molecular weight of 233.28 . This compound is used in various chemical reactions and syntheses .
Molecular Structure Analysis
The InChI code for Tert-butyl 4-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate is 1S/C11H20FNO3/c1-11(2,3)16-10(15)13-5-4-8(7-14)9(12)6-13/h8-9,14H,4-7H2,1-3H3 . This code provides a specific description of the molecule’s structure, including its stereochemistry.Aplicaciones Científicas De Investigación
- Pharmaceutical Synthesis
- Application Summary: This compound is used in the synthesis of various pharmaceutical drugs .
- Methods of Application: The specific synthesis methods vary depending on the target drug. For instance, it is used in the synthesis of Vandetanib, PF-06687859, Tepotinib, [11C]-SB-207145, and TD-8954 .
- Results or Outcomes: The use of this compound in drug synthesis contributes to the development of new treatments for various health conditions .
- Chemical Synthesis
- Application Summary: “Tert-butyl 4-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate” is used as a building block in the synthesis of various organic compounds .
- Methods of Application: The specific synthesis methods vary depending on the target compound. For instance, it can be used in the synthesis of tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate .
- Results or Outcomes: The use of this compound in chemical synthesis contributes to the development of new organic compounds .
Safety And Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H303 and H320 , indicating that it may be harmful if swallowed and causes eye irritation. Precautionary statements include P305+351+338, which advise rinsing cautiously with water for several minutes in case of eye contact .
Propiedades
IUPAC Name |
tert-butyl 4-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20FNO3/c1-11(2,3)16-10(15)13-5-4-9(12)8(6-13)7-14/h8-9,14H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKNUZASZUDOEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)CO)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Boc-2,3,3A,4,5,9B-hexahydro-1H-pyrrolo[3,4-C]quinoline](/img/structure/B592230.png)

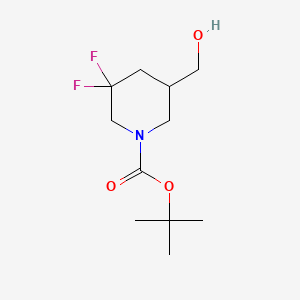
![tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B592235.png)
![tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride](/img/structure/B592236.png)
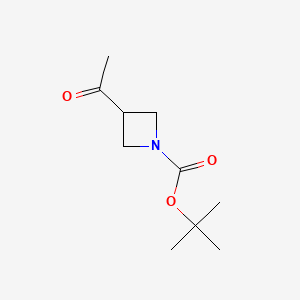
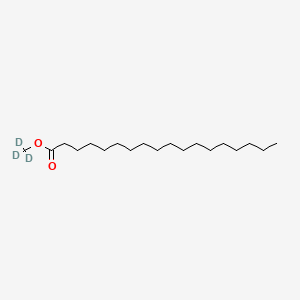
![tert-butyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B592242.png)
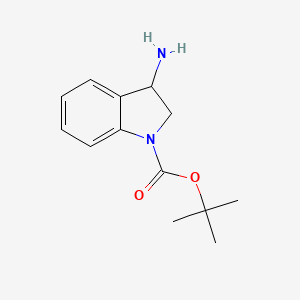
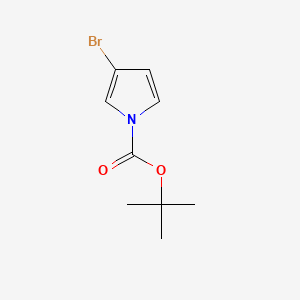
![tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B592245.png)
